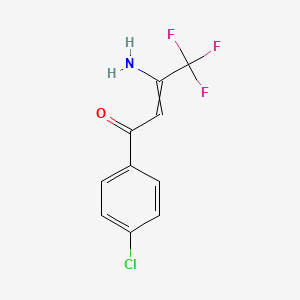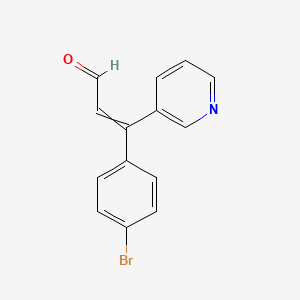
Methyl 16-hydroxyhexadec-7-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 16-hydroxyhexadec-7-ynoate is a chemical compound known for its unique structure and properties It is an ester derived from a long-chain alkyne alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 16-hydroxyhexadec-7-ynoate typically involves the esterification of 16-hydroxyhexadec-7-ynoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments helps in scaling up the production while maintaining the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 16-hydroxyhexadec-7-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The alkyne group can undergo nucleophilic substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 16-oxohexadec-7-ynoate.
Reduction: 16-hydroxyhexadec-7-ynol.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 16-hydroxyhexadec-7-ynoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 16-hydroxyhexadec-7-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The alkyne group can interact with enzymes and other proteins, potentially inhibiting or modifying their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 16-hydroxyhexadec-4-enamide: Similar structure but with an amide group instead of an ester.
16-hydroxyhexadec-7-ynoic acid: The acid form of the compound.
Methyl 16-hydroxyhexadec-7-ynol: The reduced form of the ester.
Uniqueness
Methyl 16-hydroxyhexadec-7-ynoate is unique due to its combination of an ester group, a hydroxyl group, and an alkyne group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
79162-81-5 |
|---|---|
Formule moléculaire |
C17H30O3 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
methyl 16-hydroxyhexadec-7-ynoate |
InChI |
InChI=1S/C17H30O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h18H,2,4,6-16H2,1H3 |
Clé InChI |
BVAFPOFHSULOFX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCC#CCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
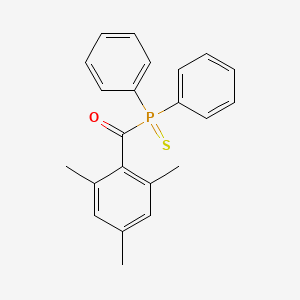
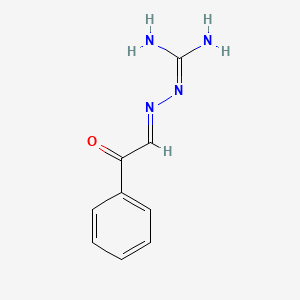
![5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14435619.png)
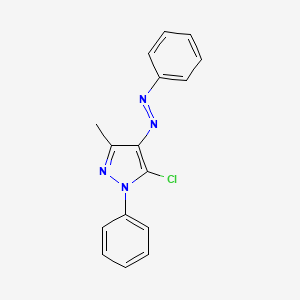
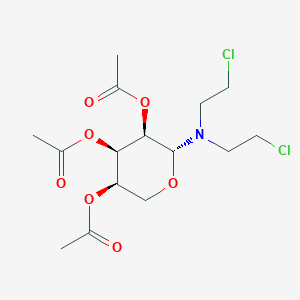
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)
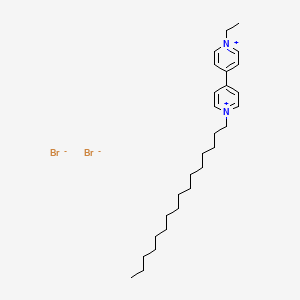
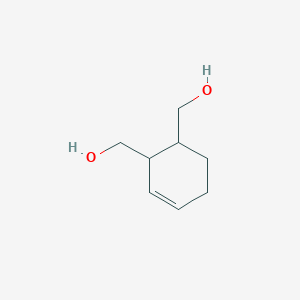
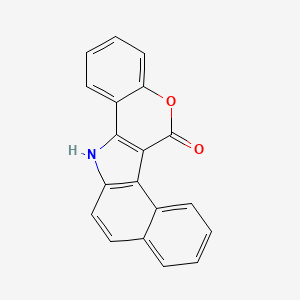
![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)
